molecular formula C6H13ClFNO2S B2649053 (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride CAS No. 2219353-67-8

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride

Cat. No.: B2649053
CAS No.: 2219353-67-8
M. Wt: 217.68
InChI Key: BOABCVIRHRNHSC-GEMLJDPKSA-N
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Description

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative of interest in pharmaceutical research and development. This compound features a fluorinated pyrrolidine ring, a structure commonly investigated for its potential in central nervous system (CNS) therapeutics, with some 2-oxo-1-pyrrolidine derivatives being studied for conditions such as epilepsy and convulsions . The methanesulfonylmethyl group attached to the core structure may serve as a key functional handle for further chemical modifications, making this compound a valuable synthetic intermediate or a potential precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) . The specific stereochemistry, denoted by (2S,4S), is critical for its interaction with biological targets and must be carefully controlled during synthesis. This compound is supplied with detailed analytical data to ensure identity and purity for research applications. (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can find suppliers for this compound through various chemical sourcing platforms .

Properties

IUPAC Name

(2S,4S)-4-fluoro-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2S.ClH/c1-11(9,10)4-6-2-5(7)3-8-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOABCVIRHRNHSC-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C[C@@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (2S)-pyroglutamic acid as the starting material.

    Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Methanesulfonylmethylation: The methanesulfonylmethyl group is introduced at the 2-position through a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable base like triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanesulfonyl chloride and triethylamine in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₃ClFNO₂S
  • Molecular Weight : Approximately 217.68 g/mol
  • CAS Number : 2219353-67-8

The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a methanesulfonylmethyl group at the 2-position. These structural characteristics contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride shows promising biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with various biological targets:

  • Antiviral Activity : Research indicates that compounds with similar structures may exhibit antiviral properties.
  • Anticancer Potential : Preliminary studies suggest that this compound could influence cancer cell proliferation and survival.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows for the development of new pharmaceuticals:

  • Building Block for Chiral Drugs : The chiral nature of this compound makes it suitable for synthesizing enantiomerically pure drugs.
  • Functionalization Opportunities : The presence of functional groups allows for further derivatization, expanding its utility in synthetic chemistry.

Case Studies and Research Findings

Several studies have highlighted the applications of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride:

  • Biological Interaction Studies :
    • Research has focused on understanding its pharmacodynamics through interaction studies with specific receptors or enzymes, which is crucial for predicting therapeutic efficacy and safety profiles.
  • Comparative Studies :
    • Comparative studies involving structurally similar compounds have demonstrated that variations in substituents can significantly alter biological activity and reactivity patterns.

Mechanism of Action

The mechanism of action of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonylmethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents/Features Source
(2S,4S)-4-Fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride C₇H₁₃ClFNO₂S 191.23 623583-08-4† Fluorine at C4, methanesulfonylmethyl at C2
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride C₅H₉ClF₃N 195.59 426844-77-1 Two fluorines at C4, fluoromethyl at C2
cis-3-Fluoro-4-methoxypyrrolidine hydrochloride C₆H₁₁ClFNO 167.61 N/A Fluorine at C3, methoxy at C4
4-Fluoropiperidine hydrochloride C₅H₁₁ClFN 139.60 EN300-378925 Fluorine on a six-membered piperidine ring
(2S,4R)-Methyl 4-methylpyrrolidine-2-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 2940866-91-9 Methyl ester at C2, methyl at C4 (4R isomer)

†CAS number from ; conflicting entries exist in other sources (e.g., lists CAS 1951424-95-5 for a related structure).

Key Observations:
  • Fluorine Position and Ring Size : The target compound’s fluorine at C4 on a five-membered pyrrolidine ring distinguishes it from six-membered piperidine derivatives like 4-fluoropiperidine hydrochloride (). Smaller rings often exhibit higher conformational rigidity, impacting binding affinity in biological systems.
  • Stereochemical Sensitivity: The (2S,4S) configuration contrasts with the (2S,4R) isomer in , where a single stereocenter inversion alters spatial interactions.
  • Functional Group Diversity : The methanesulfonyl group in the target compound provides strong electron-withdrawing effects, differing from fluoromethyl or methoxy groups in analogues (). This affects solubility, metabolic stability, and target engagement.

Physicochemical and Pharmacological Properties

Limited quantitative data are available for the target compound, but inferences can be drawn from analogues:

Solubility and Stability:
  • The hydrochloride salt form improves aqueous solubility, critical for bioavailability. Comparatively, 4-fluoropiperidine hydrochloride (MW 139.60) may exhibit higher solubility due to its simpler structure, whereas bulkier substituents (e.g., methanesulfonylmethyl) in the target compound could reduce solubility ().
  • The methanesulfonyl group enhances stability against enzymatic degradation compared to esters or alcohols in analogues like [(2S,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride ().

Biological Activity

(2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride is a compound with the chemical formula C6H13ClFNO2S and a molecular weight of approximately 217.68 g/mol. It is identified by the CAS number 2219353-67-8 and is known for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The structural formula of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride features a pyrrolidine ring with a fluorine atom and a methanesulfonylmethyl group attached. This unique structure contributes to its biological properties.

PropertyValue
Molecular FormulaC6H13ClFNO2S
Molecular Weight217.68 g/mol
CAS Number2219353-67-8

Pharmacological Profile

Research indicates that (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its fluorinated structure enhances its binding affinity to biological targets, which may lead to improved efficacy in pharmacological applications.

Key Findings:

  • Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, indicating potential use in metabolic disorders.
  • Cytotoxicity: Some studies have reported cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy: A study conducted on the antimicrobial properties of (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride demonstrated its effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) lower than those of standard antibiotics.
  • Enzyme Interaction: Research focused on its interaction with specific enzymes revealed that the compound acts as a competitive inhibitor, providing insights into its mechanism of action in metabolic pathways.
  • Cytotoxicity Assessment: A detailed analysis of its cytotoxic effects showed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Q & A

Q. What are the optimized synthetic routes for (2S,4S)-4-fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride?

The synthesis involves stereoselective hydrogenation and functionalization of pyrrolidine intermediates. For example, describes the use of Scission-allylation reactions to introduce allyl groups into pyrrolidine scaffolds, followed by fluorination and methanesulfonylmethyl group incorporation via selective substitution. Key steps include:

  • Stereochemical control using chiral auxiliaries or catalysts to maintain the (2S,4S) configuration.
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Chiral HPLC and polarimetry are standard methods. For instance, outlines HPLC protocols using reference standards to quantify enantiomeric excess (e.e.). X-ray crystallography may confirm absolute configuration if crystalline derivatives are available. Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements of substituents .

Q. What analytical techniques are critical for characterizing purity and structure?

  • Purity : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) as per .
  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR, with emphasis on distinguishing fluorinated (δ ~ -200 ppm in 19F^{19}\text{F} NMR) and sulfonyl groups (δ ~ 40-50 ppm in 13C^{13}\text{C} NMR) .

Advanced Research Questions

Q. How do the fluoro and methanesulfonylmethyl groups influence the compound’s reactivity in catalytic applications?

The electron-withdrawing sulfonyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. The fluorine atom’s steric and electronic effects can modulate ligand-metal coordination in catalysis. For example, highlights similar pyrrolidine-phosphine ligands in asymmetric catalysis, suggesting potential for tuning enantioselectivity via substituent effects .

Q. What computational methods are recommended to study its interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations assess conformational stability and electronic properties of the fluorinated pyrrolidine ring. ’s discussion of sulfonyl-piperidine derivatives in medicinal research supports this approach .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Deuterium or 18O^{18}\text{O} labeling at the methanesulfonylmethyl group can probe rate-determining steps in hydrolysis or substitution reactions. Isotopic tracing via mass spectrometry or NMR monitors bond cleavage/formation, as described in ’s synthetic pathways .

Q. What strategies mitigate racemization during functionalization reactions?

  • Low-temperature conditions (-78°C to 0°C) for nucleophilic substitutions.
  • Use of non-polar solvents (e.g., toluene) to minimize proton exchange.
  • Chiral additives (e.g., cinchona alkaloids) to stabilize transition states, as inferred from ’s chiral building block synthesis .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage?

Accelerated stability studies (ICH guidelines) recommend storage at -20°C in anhydrous, oxygen-free environments. emphasizes desiccants and inert gas (N2_2) purging to prevent hydrolysis of the sulfonyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays (e.g., fluorogenic substrates for proteases or kinases).
  • Cell viability assays (MTT or ATP-luminescence) using cancer or bacterial lines.
  • Surface Plasmon Resonance (SPR) for real-time binding kinetics, as suggested by ’s focus on sulfonyl-piperidine derivatives .

Q. How can contradictory data in synthetic yields be resolved?

Systematic Design of Experiments (DoE) identifies critical variables (e.g., reagent stoichiometry, reaction time). ’s multi-step synthesis highlights the importance of intermediate purification (e.g., flash chromatography) to remove side products. Collaboration with analytical labs for reproducibility checks is advised .

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